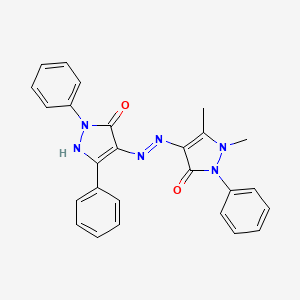

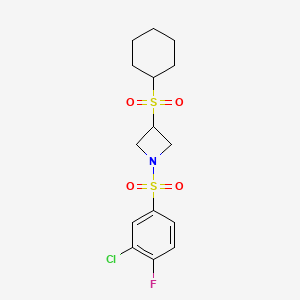

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide” is a complex organic molecule. It contains a thiophene-2-carboxamide moiety, which is a common structural element in many organic compounds . Thiophene-2-carboxamide is a derivative of thiophene, a five-membered aromatic ring with a sulfur atom .

Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis

Thiophene-2-carboxamide derivatives can undergo various chemical reactions. For example, they can be synthesized via Suzuki cross-coupling reactions .Scientific Research Applications

Antioxidant Properties

Thiophene derivatives have been studied for their potential antioxidant properties. The presence of thiophene in the compound structure could contribute to its ability to act as an antioxidant. This is particularly relevant in the context of preventing oxidative stress-related diseases, where the compound could potentially neutralize free radicals and reduce oxidative damage .

Antibacterial Activity

Research has indicated that thiophene derivatives can exhibit significant antibacterial activity. The compound may be effective against both Gram-positive and Gram-negative bacteria, which makes it a candidate for further exploration in the development of new antibacterial agents .

Antifungal Applications

The structural features of thiophene derivatives, including the compound in discussion, suggest potential antifungal activity. This could be particularly useful in the treatment of fungal infections, where resistance to existing antifungal drugs is a growing concern .

Anti-inflammatory Effects

Compounds containing thiophene have been associated with anti-inflammatory effects. This suggests that the compound could be used in the treatment of inflammatory conditions, possibly by inhibiting inflammatory pathways or reducing the production of pro-inflammatory cytokines .

Kinase Inhibition

Kinases are enzymes that play a crucial role in various cellular processes. Thiophene derivatives have been shown to inhibit kinase activity, which could make them valuable in the treatment of diseases such as cancer, where kinase activity is often dysregulated .

Estrogen Receptor Modulation

Some thiophene derivatives have been found to modulate estrogen receptors. This implies that the compound could have applications in hormone-related conditions, including certain types of breast cancer, by influencing the activity of estrogen within the body .

Anti-cancer Activity

The compound’s potential anti-cancer activity is one of the most promising applications. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells could be harnessed in the development of novel cancer therapies .

Material Science Applications

Beyond medicinal chemistry, thiophene derivatives also find applications in material science. Their unique electronic properties make them suitable for use in organic semiconductors, conducting polymers, and other electronic materials .

Safety and Hazards

properties

IUPAC Name |

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c1-2-10-24(21,22)19-8-7-13-5-6-15(11-14(13)12-19)18-17(20)16-4-3-9-23-16/h3-6,9,11H,2,7-8,10,12H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSMVAZUHXPZOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol](/img/structure/B2887233.png)

![N-(2,5-dimethoxyphenyl)-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2887244.png)

![N'-(3,4-Dimethylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2887245.png)

![3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone oxalate](/img/structure/B2887252.png)

![5-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B2887253.png)

![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2887254.png)